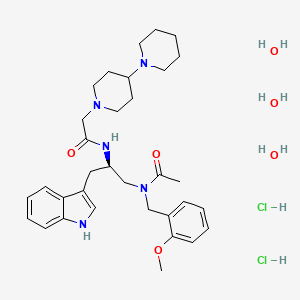
Lanepitant dihydrochloride trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanepitant HCl trihydrate is a potent non-peptide neurokinin-1 receptor antagonist, inhibits neurogenic dural inflammation, and may have a role in migraine therapy.
Wissenschaftliche Forschungsanwendungen
Migraine Treatment
Lanepitant was evaluated for its efficacy in migraine prevention and acute treatment:
- Prevention Trials : A study involving 84 patients assessed the effectiveness of daily lanepitant administration (200 mg) over 12 weeks. The results indicated a 41% response rate in the lanepitant group compared to 22% in the placebo group, but this difference was not statistically significant (P = 0.065) .
- Acute Treatment Trials : In another trial, lanepitant showed no significant improvement in reducing migraine pain or associated symptoms compared to placebo, leading to its discontinuation for this indication .
Pain Management
Initially developed as an analgesic, lanepitant's effectiveness was evaluated in conditions like arthritis and diabetic neuropathy. However, human trials revealed it was only marginally more effective than placebo and less effective than traditional analgesics such as naproxen .
Corneal Neovascularization
Recent studies suggest potential applications for lanepitant in treating corneal neovascularization, a condition characterized by the growth of new blood vessels in the cornea. This application takes advantage of its peripheral site of action, where it may inhibit inflammatory processes without needing to penetrate the blood-brain barrier effectively .
Efficacy in Migraine Management
A double-blind placebo-controlled crossover study evaluated oral lanepitant at doses of 30, 80, and 240 mg for acute migraine treatment. Despite its high affinity for the neurokinin-1 receptor, results showed no significant difference in pain relief compared to placebo across all time points measured (30, 60, 90, and 120 minutes)【2】.
Safety Profile
In clinical evaluations, lanepitant was generally well-tolerated with no adverse events directly attributable to the drug during trials for migraine prevention and treatment【5】.
Summary of Findings
| Application | Efficacy | Key Findings |
|---|---|---|
| Migraine Prevention | Limited | Response rate not significantly better than placebo (41% vs. 22%, P=0.065) |
| Acute Migraine Treatment | Ineffective | No significant pain reduction compared to placebo |
| Corneal Neovascularization | Promising | Potential for inhibiting inflammatory processes without CNS penetration |
| General Pain Management | Marginal | Less effective than traditional analgesics like naproxen |
Eigenschaften
CAS-Nummer |
167678-33-3 |
|---|---|
Molekularformel |
C33H53Cl2N5O6 |
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;trihydrate;dihydrochloride |
InChI |
InChI=1S/C33H45N5O3.2ClH.3H2O/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;;;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H;3*1H2/t28-;;;;;/m1...../s1 |
InChI-Schlüssel |
MMXNJDDJYCKAES-BQPUMDETSA-N |
SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Isomerische SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Kanonische SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lanepitant dihydrochloride trihydrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















